molecular formula C22H41NO2 B10765146 Pyrrolidine Ricinoleamide

Pyrrolidine Ricinoleamide

Cat. No.: B10765146
M. Wt: 351.6 g/mol
InChI Key: ONIVXONBIIIQQH-ZDKIGPTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine Ricinoleamide can be synthesized through the amidation of ricinoleic acid with pyrrolidine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound involves the large-scale amidation of ricinoleic acid with pyrrolidine. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine Ricinoleamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrrolidine Ricinoleamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its antiproliferative activity against cancer cell lines.

    Medicine: Potential therapeutic agent for cancer treatment due to its antiproliferative properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Pyrrolidine Ricinoleamide involves its interaction with cellular targets that regulate cell proliferation. It is believed to inhibit key enzymes involved in cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is known to affect pathways related to cell growth and survival .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of the pyrrolidine ring and the ricinoleic acid moiety, which imparts both antiproliferative activity and the ability to undergo diverse chemical reactions. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(Z,12R)-12-hydroxy-1-pyrrolidin-1-yloctadec-9-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVXONBIIIQQH-ZDKIGPTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)N1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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